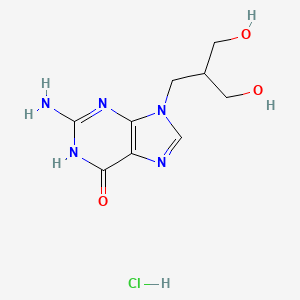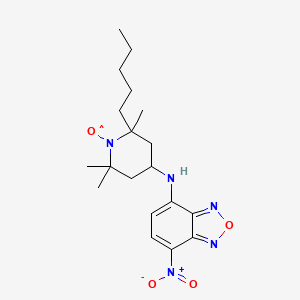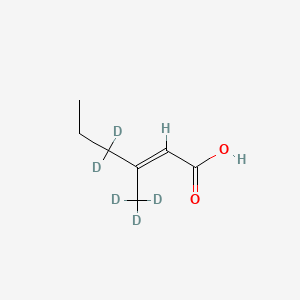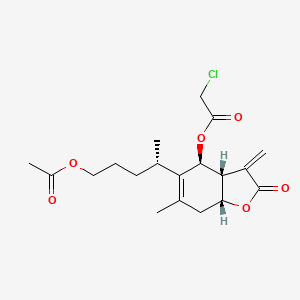
Tiviciclovir (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily known for its role as a hepatitis B virus inhibitor . This compound is used extensively in scientific research due to its antiviral properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Tiviciclovir (hydrochloride) are not explicitly detailed in available literature. Typically, the production of antiviral agents involves large-scale chemical synthesis followed by rigorous purification processes to ensure high purity and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions
Tiviciclovir (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can alter the compound’s structure.
Reduction: This reaction involves the gain of electrons, potentially modifying the compound’s antiviral properties.
Substitution: This reaction involves the replacement of one functional group with another, which can impact the compound’s activity.
Common Reagents and Conditions
Common reagents used in the reactions of Tiviciclovir (hydrochloride) include oxidizing agents, reducing agents, and various solvents. The specific conditions, such as temperature and pH, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions are typically modified guanosine analogs with altered antiviral properties. These modifications can enhance or reduce the compound’s efficacy against hepatitis B virus.
Wissenschaftliche Forschungsanwendungen
Tiviciclovir (hydrochloride) has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of guanosine analogs in various chemical reactions.
Biology: Employed in research to understand the mechanisms of viral inhibition and the role of guanosine analogs in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating hepatitis B and other viral infections.
Industry: Utilized in the development of antiviral drugs and formulations
Wirkmechanismus
Tiviciclovir (hydrochloride) exerts its antiviral effects by inhibiting the replication of hepatitis B virus. It acts as a guanosine analog, interfering with the viral DNA polymerase enzyme, which is essential for viral replication. This inhibition prevents the virus from multiplying and spreading within the host .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: Another guanosine analog used to treat herpes infections.
Valaciclovir: A prodrug of acyclovir with improved bioavailability.
Ganciclovir: Used to treat cytomegalovirus infections.
Uniqueness of Tiviciclovir (hydrochloride)
Tiviciclovir (hydrochloride) is unique due to its specific activity against hepatitis B virus. Unlike other guanosine analogs, it has been shown to be particularly effective in inhibiting this virus, making it a valuable compound in antiviral research and therapy .
Eigenschaften
Molekularformel |
C9H14ClN5O3 |
|---|---|
Molekulargewicht |
275.69 g/mol |
IUPAC-Name |
2-amino-9-[3-hydroxy-2-(hydroxymethyl)propyl]-1H-purin-6-one;hydrochloride |
InChI |
InChI=1S/C9H13N5O3.ClH/c10-9-12-7-6(8(17)13-9)11-4-14(7)1-5(2-15)3-16;/h4-5,15-16H,1-3H2,(H3,10,12,13,17);1H |
InChI-Schlüssel |
JODBQWKNQLOGAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12378197.png)
![4-{6-Amino-7-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B12378203.png)











